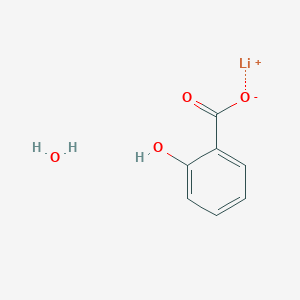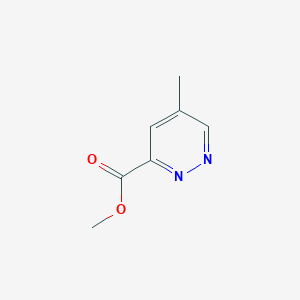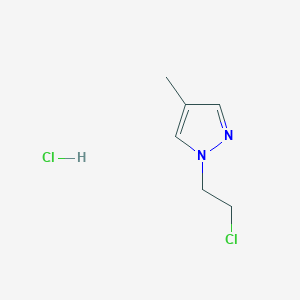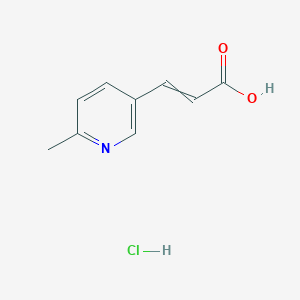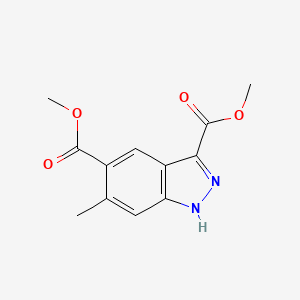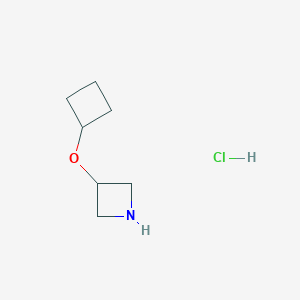
Triethanolamine-d15
概要
説明
Triethanolamine-d15 is a deuterated form of triethanolamine, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is a colorless liquid with a high boiling point and flash point. It is soluble in water and exhibits alkaline properties. This compound is used in various industries, including cosmetics, paint, textiles, and metal processing, due to its neutralizing, emulsifying, and corrosion-inhibiting properties .
準備方法
Triethanolamine-d15 can be synthesized by reacting triethanolamine with sodium deuteride. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions. The process involves the replacement of hydrogen atoms in triethanolamine with deuterium atoms, resulting in the formation of this compound .
Industrial production methods for triethanolamine involve the reaction of ethylene oxide with aqueous ammonia. This process also produces ethanolamine and diethanolamine, and the ratio of these products can be controlled by adjusting the stoichiometry of the reactants .
化学反応の分析
Triethanolamine-d15, like its non-deuterated counterpart, can undergo various chemical reactions:
Oxidation: this compound can be oxidized to form nitrilotriacetic acid.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Triethanolamine-d15 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a stable isotope-labeled compound in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.
Biology: It is used in the study of metabolic pathways and enzyme mechanisms.
Medicine: It is used in the development of pharmaceuticals and as a component in drug delivery systems.
Industry: It is used as a corrosion inhibitor, emulsifier, and neutralizing agent in various industrial applications
作用機序
Triethanolamine-d15 acts as a surfactant and alkalizing agent. As a surfactant, it lowers the interfacial tension in mixtures, preventing the separation of emulsions or precipitation of compounds out of solution. As an alkalizing agent, it can accept a hydrogen ion to form hydroxide and a conjugate acid, thereby raising the pH of the solution .
類似化合物との比較
Triethanolamine-d15 is similar to other ethanolamines, such as monoethanolamine and diethanolamine. its deuterated nature makes it unique for use in isotopic labeling studies. Other similar compounds include:
Monoethanolamine: Contains one hydroxyl group and one amine group.
Diethanolamine: Contains two hydroxyl groups and one amine group.
N-Methylethanolamine: Contains one hydroxyl group and one methylated amine group.
This compound’s uniqueness lies in its deuterium content, which makes it particularly useful in NMR spectroscopy and other analytical techniques that require stable isotope labeling.
特性
IUPAC Name |
1,1,2,2-tetradeuterio-2-deuteriooxy-N,N-bis(1,1,2,2-tetradeuterio-2-deuteriooxyethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO3/c8-4-1-7(2-5-9)3-6-10/h8-10H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,8D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEJCLTVZPLZKY-BKMQWGEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O[2H])N(C([2H])([2H])C([2H])([2H])O[2H])C([2H])([2H])C([2H])([2H])O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


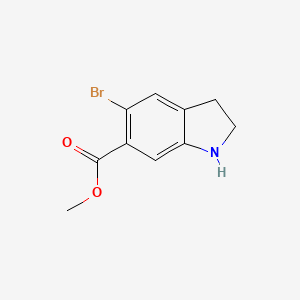
![2-(6,12-Dimethyl-4-thia-2,7,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(13),2,5,9,11-pentaen-5-yl)ethanol;dihydrate](/img/structure/B1434518.png)


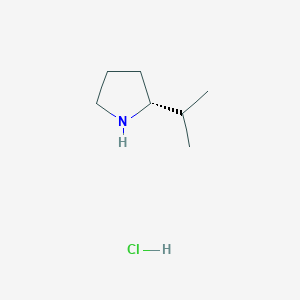
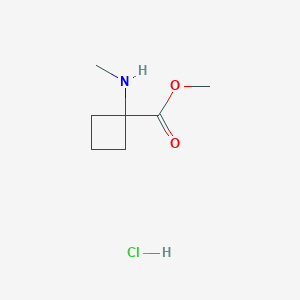
![1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride](/img/structure/B1434527.png)
